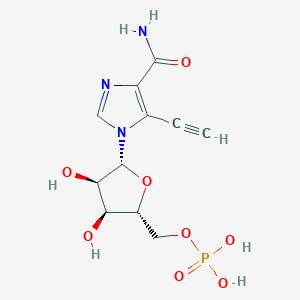
5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide, also known as EPRICA, is a nucleotide analog that has been widely used in scientific research. This compound is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), which is an important enzyme in the de novo biosynthesis of guanine nucleotides. EPRICA has been shown to have antiproliferative effects on various cancer cell lines and has potential therapeutic applications in cancer treatment.
Wirkmechanismus
5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide inhibits IMPDH by binding to the active site of the enzyme and blocking the conversion of IMP to XMP. This leads to the depletion of intracellular guanine nucleotides, which are essential for DNA synthesis and cell proliferation. The inhibition of IMPDH by this compound also leads to the accumulation of IMP, which can be toxic to cells.
Biochemical and Physiological Effects:
This compound has been shown to have antiproliferative effects on cancer cells, but it also has effects on normal cells. This compound can induce apoptosis in normal lymphocytes, which are highly dependent on de novo purine synthesis. This compound has been shown to have immunosuppressive effects by inhibiting T cell proliferation and cytokine production. This compound can also induce oxidative stress and DNA damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide has several advantages for lab experiments. It is a potent inhibitor of IMPDH, and its effects on cell proliferation can be easily measured using various assays. This compound is also stable and soluble in water, making it easy to handle in lab experiments. However, this compound has limitations in terms of its specificity and toxicity. This compound can inhibit other enzymes in the purine biosynthesis pathway, leading to off-target effects. This compound can also induce cytotoxicity in normal cells, limiting its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide. One direction is to develop more specific inhibitors of IMPDH that have fewer off-target effects. Another direction is to explore the combination of this compound with other anticancer agents to enhance its therapeutic efficacy. Additionally, the mechanism of this compound-induced apoptosis and oxidative stress needs to be further elucidated. Finally, the potential immunomodulatory effects of this compound need to be studied in more detail, as this may have implications for its therapeutic use in cancer treatment.
Synthesemethoden
5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the protection of ribose, imidazole, and carboxamide groups, followed by the coupling of the protected ribose and imidazole moieties. The final deprotection step yields this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide has been extensively studied in scientific research for its potential therapeutic applications in cancer treatment. It has been shown to have antiproliferative effects on various cancer cell lines, including leukemia, lymphoma, and solid tumors. This compound inhibits IMPDH, which is essential for DNA synthesis and cell proliferation. Therefore, this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Eigenschaften
CAS-Nummer |
126004-36-2 |
|---|---|
Molekularformel |
C11H14N3O8P |
Molekulargewicht |
347.22 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(4-carbamoyl-5-ethynylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H14N3O8P/c1-2-5-7(10(12)17)13-4-14(5)11-9(16)8(15)6(22-11)3-21-23(18,19)20/h1,4,6,8-9,11,15-16H,3H2,(H2,12,17)(H2,18,19,20)/t6-,8-,9-,11-/m1/s1 |
InChI-Schlüssel |
QXUDJLUJMGCCEK-PNHWDRBUSA-N |
Isomerische SMILES |
C#CC1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N |
SMILES |
C#CC1=C(N=CN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N |
Kanonische SMILES |
C#CC1=C(N=CN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N |
Synonyme |
5-ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide 5'-monophosphate EICARMP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



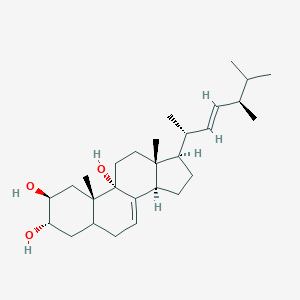
![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
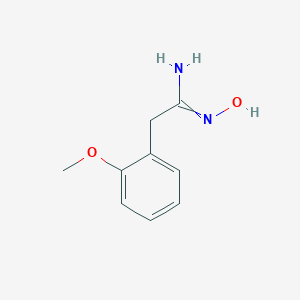
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)
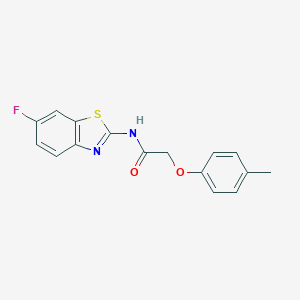
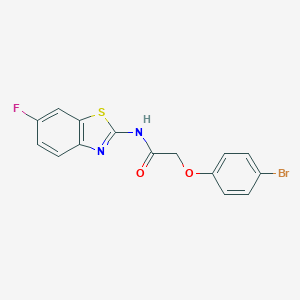
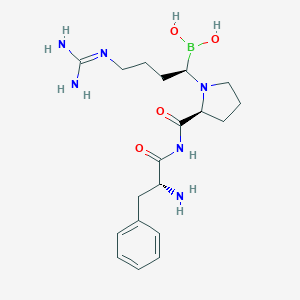
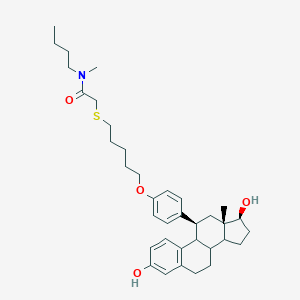
![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)

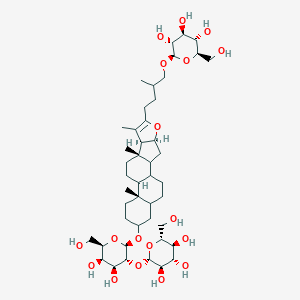

![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)